An In-depth Technical Guide to the Chemical Properties of Cetylamine for Research Applications
An In-depth Technical Guide to the Chemical Properties of Cetylamine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetylamine, also known as hexadecylamine, is a primary, long-chain aliphatic amine with the chemical formula C₁₆H₃₅N. Its amphiphilic nature, characterized by a hydrophilic amine head and a long, hydrophobic alkyl tail, underpins its diverse applications in various research fields. This technical guide provides a comprehensive overview of the chemical properties of Cetylamine, with a focus on its utility in nanoparticle synthesis, drug delivery systems, and its action as a cationic surfactant.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of Cetylamine is crucial for its effective application in research. These properties dictate its behavior in different solvents and its interaction with other molecules and surfaces.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₅N | [1] |
| Molecular Weight | 241.46 g/mol | [1][2] |
| CAS Number | 143-27-1 | [1][2] |
| Appearance | White to off-white crystalline solid or liquid above its melting point | [1] |
| Melting Point | 43-46 °C (109.4-114.8 °F) | [3] |
| Boiling Point | 321-330 °C (609.8-626 °F) | [2][3] |
| Density | 0.813 g/cm³ at 25 °C | [2] |
| pKa | 10.63 at 25 °C | [4][5] |
| Solubility | Insoluble in water. Soluble in ethanol, chloroform (B151607), and other organic solvents. | [2][3] |
| Critical Micelle Concentration (CMC) | The CMC of primary aliphatic amines is dependent on factors such as the degree of protonation. For non-protonated decylamine, a shorter alkyl amine, the CMC is reported as 9.5 x 10⁻⁴ M. The CMC for cetylamine is expected to be lower due to its longer hydrophobic chain. | [6] |
Applications in Research
Cetylamine's unique properties make it a valuable tool in several areas of scientific investigation.
Nanoparticle Synthesis
Cetylamine serves as a versatile capping agent and surfactant in the synthesis of various nanoparticles, including those made of metals and metal oxides.[1][7] Its primary roles are to control the size and shape of the nanoparticles, prevent their agglomeration, and ensure their stability in colloidal suspensions.[8][9] The long alkyl chain of Cetylamine adsorbs onto the nanoparticle surface, providing steric hindrance, while the amine head group can interact with the solvent or other reactants.
This protocol is a generalized procedure based on methods using long-chain alkylamines.[2]
-
Preparation of Precursor Solution: Dissolve a gold precursor, such as Gold(I) chloride (AuCl), in an organic solvent like chloroform.
-
Addition of Capping Agent: Add Cetylamine to the gold precursor solution. The molar ratio of Cetylamine to the gold precursor is a critical parameter that influences the final size and shape of the nanoparticles.
-
Reduction: The reduction of Au(I) to Au(0) can be achieved by heating the solution (e.g., at 60 °C). The Cetylamine can also act as a mild reducing agent at elevated temperatures.
-
Growth and Stabilization: Allow the reaction to proceed for a specific duration (e.g., several hours) to enable the growth of gold nanoparticles to the desired size. The Cetylamine molecules will cap the nanoparticles as they form, preventing further growth and aggregation.
-
Purification: Precipitate the synthesized gold nanoparticles by adding a non-solvent like acetone.
-
Characterization: Centrifuge and redisperse the nanoparticles in a suitable solvent (e.g., chloroform or hexane) for characterization using techniques such as Transmission Electron Microscopy (TEM) for size and morphology and UV-Vis Spectroscopy to confirm the presence of the characteristic surface plasmon resonance peak of gold nanoparticles.
Drug Delivery Systems
As a cationic lipid, Cetylamine can be incorporated into various drug delivery platforms, such as liposomes and solid lipid nanoparticles (SLNs).[10] The positive charge imparted by the amine group can enhance the interaction of these carriers with negatively charged cell membranes, potentially improving drug uptake.
This is a general protocol based on the hot homogenization method for preparing SLNs.[5][11]
-
Lipid Phase Preparation: Melt a solid lipid (e.g., stearic acid or Compritol® 888 ATO) at a temperature above its melting point. Dissolve the lipophilic drug and Cetylamine in the molten lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification and Characterization: The SLN dispersion can be purified by dialysis or centrifugation. Characterization involves measuring particle size, zeta potential, drug entrapment efficiency, and in vitro drug release profile.
Cationic Surfactant and Antimicrobial Agent
Cetylamine is a cationic surfactant that can self-assemble into micelles in solution above its critical micelle concentration.[6] This property is fundamental to its use in various applications, including as a protein denaturant.[1][7]
Furthermore, as a cationic amphiphile, Cetylamine exhibits antimicrobial properties. The positively charged amine group interacts with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. This electrostatic interaction is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer, leading to membrane disruption, increased permeability, leakage of intracellular components, and ultimately, cell death.[12][13]
Safety and Handling
Cetylamine is classified as a hazardous substance. It can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed and is very toxic to aquatic life.[2][14][15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15]
Conclusion
Cetylamine is a multifaceted chemical with significant potential in various research and development applications. Its well-defined physicochemical properties, particularly its amphiphilicity and cationic nature, make it an effective agent for the controlled synthesis of nanoparticles and a valuable component in the formulation of advanced drug delivery systems. A clear understanding of its chemical behavior and adherence to proper safety protocols are essential for harnessing its full potential in scientific innovation.
References
- 1. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs) [mdpi.com]
- 11. scielo.isciii.es [scielo.isciii.es]
- 12. mdpi.com [mdpi.com]
- 13. Selective Antimicrobial Activities and Action Mechanism of Micelles Self-Assembled by Cationic Oligomeric Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
